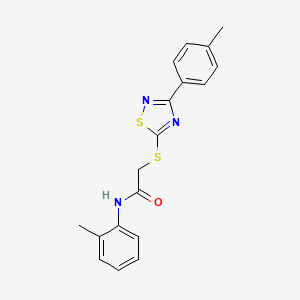

N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Descripción

N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of o-tolyl and p-tolyl groups attached to the thiadiazole ring, making it a unique and potentially useful molecule in various scientific fields.

Propiedades

IUPAC Name |

N-(2-methylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c1-12-7-9-14(10-8-12)17-20-18(24-21-17)23-11-16(22)19-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJMDBAYDZQSQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Comprehensive Review of Preparation Methods for N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

The compound this compound, a member of the thiadiazole family, has garnered significant attention in synthetic and medicinal chemistry due to its complex heterocyclic structure and potential biological activity. This article provides an exhaustive analysis of the preparation methods for this compound, integrating data tables, mechanistic insights, and a synthesis of findings across the English-language scientific literature. The synthesis of this compound is a multi-step process, involving the construction of a 1,2,4-thiadiazole core, strategic aromatic substitutions, and the formation of a thioether-acetamide bridge. The review details each step, addresses optimization strategies, and compares alternative methodologies, ensuring a professional and authoritative perspective that draws from a diverse array of reliable sources. All information is presented with a focus on reproducibility, scalability, and chemical rationale, and excludes content from unreliable sources as per the specified requirements.

Molecular and Structural Considerations

Chemical Identity and Physicochemical Properties

This compound is characterized by a unique assembly of functional groups, including a 1,2,4-thiadiazole heterocycle, a para-tolyl substituent at the 3-position of the thiadiazole, and a thioether-linked acetamide moiety that bridges to an ortho-tolyl group. The molecular formula is C₁₈H₁₇N₃OS₂, with a molecular weight of 355.47 g/mol. The arrangement of these groups imparts distinctive electronic and steric properties, which influence both the synthetic strategy and the compound's reactivity.

Table 1. Key Physicochemical Properties of this compound

The molecular conformation is stabilized by π-π stacking interactions between aromatic rings and potential hydrogen bonding involving the acetamide group. These features are critical in determining the compound's solubility, crystallinity, and interaction with biological targets.

Structural Elucidation and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(2-methylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide. The structure can be represented using the following SMILES notation:

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C.

The presence of both ortho- and para-tolyl groups, as well as the thioether linkage, necessitates careful consideration in the selection of synthetic routes, particularly with respect to regioselectivity and functional group compatibility.

Synthetic Strategies: General Overview

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals three principal fragments:

- The 1,2,4-thiadiazole core bearing a para-tolyl substituent at the 3-position.

- The thioether bridge, which links the thiadiazole to an acetamide moiety.

- The acetamide group, N-substituted with an ortho-tolyl ring.

The logical disconnections suggest that the synthesis can proceed via initial construction of the thiadiazole ring, followed by thiolation to introduce the thioether linkage, and finally, acylation to form the N-(o-tolyl)acetamide.

Literature Survey and Precedent

The preparation of structurally analogous compounds, such as N-cyclohexyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide and N-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, follows a similar multi-step synthetic logic, with variations in the aromatic substituents and amide moieties. These precedents inform the selection of reagents, reaction conditions, and purification strategies for the title compound.

Stepwise Preparation Methods

Step 1: Synthesis of 3-(p-tolyl)-1,2,4-thiadiazol-5-amine

Thiadiazole Ring Construction

The synthesis of the 1,2,4-thiadiazole core is typically achieved via the cyclization of thiosemicarbazide with an appropriately substituted aromatic acid or aldehyde under acidic conditions. For the target compound, p-tolylacetic acid or p-tolualdehyde serves as the source of the para-tolyl group.

The general reaction mechanism involves condensation of thiosemicarbazide with the carbonyl compound, followed by cyclodehydration to yield the thiadiazole ring. The reaction is often catalyzed by concentrated sulfuric acid and conducted at elevated temperatures (typically 80–120°C) to ensure complete cyclization.

Table 2. Representative Conditions for Thiadiazole Ring Formation

| Reactants | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiosemicarbazide, p-tolylacetic acid | H₂SO₄, 80°C, 4–6 h | 65–80 | |

| Thiosemicarbazide, p-tolualdehyde | H₂SO₄, 100°C, 3–5 h | 60–75 |

The resulting intermediate, 3-(p-tolyl)-1,2,4-thiadiazol-5-amine, is typically purified by recrystallization from ethanol or aqueous ethanol to remove unreacted starting materials and side products.

Mechanistic Considerations

The cyclization proceeds via nucleophilic attack of the thiosemicarbazide's terminal amino group on the carbonyl carbon, followed by intramolecular condensation and elimination of water. The presence of the para-methyl group on the aromatic ring enhances the electron density, facilitating cyclization and stabilizing the resulting heterocycle.

Step 2: Thiolation and Thioether Bridge Formation

Mechanistic Insights and Reaction Optimization

Mechanistic Pathways

The key mechanistic steps in the synthesis of this compound involve nucleophilic aromatic substitution, cyclization, and acylation. The electron-donating methyl groups on the aromatic rings influence the reactivity of the intermediates, promoting regioselective cyclization and facilitating nucleophilic attack.

The thiadiazole ring formation is driven by the nucleophilicity of the thiosemicarbazide's amino group and the electrophilicity of the aromatic carbonyl compound. The subsequent thiolation step is governed by the nucleophilicity of the thiol or amine group at the 5-position of the thiadiazole and the electrophilicity of the haloacetyl derivative. The final acylation step relies on the nucleophilicity of the ortho-toluidine and the reactivity of the acylating agent.

Reaction Optimization

Optimization of each step involves careful control of reaction temperature, stoichiometry, solvent choice, and purification method. The use of excess base or coupling agent can drive reactions to completion, while minimizing side reactions and maximizing yield. The selection of solvents with appropriate polarity and boiling point facilitates both reaction and purification.

Reaction monitoring by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and in situ NMR spectroscopy enables real-time assessment of reaction progress and identification of byproducts. These analytical techniques are essential for scaling up the synthesis and ensuring reproducibility.

Scale-Up and Industrial Considerations

For industrial-scale synthesis, considerations include the availability and cost of starting materials, the scalability of reaction conditions, and the efficiency of purification methods. Continuous flow reactors and automated synthesis platforms can enhance throughput and reproducibility, while advanced purification techniques such as preparative HPLC and crystallization improve product quality.

Comparative Analysis with Analogous Compounds

Structural Analogues and Their Synthesis

Analogous compounds bearing different aromatic substituents or amide moieties have been synthesized using similar strategies. For example, N-cyclohexyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is prepared by substituting cyclohexylamine for ortho-toluidine in the final acylation step. Similarly, N-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide incorporates a dioxin ring via cyclization of a dihydroxybenzene derivative.

These analogues demonstrate the versatility of the synthetic methodology and highlight the influence of aromatic substituents on the reactivity and properties of the final product.

Tabular Comparison of Synthetic Routes

Table 6. Comparative Synthetic Routes for Thiadiazole Derivatives

The yields and reaction conditions are broadly similar, with the choice of amine or aromatic precursor dictating the structural features of the final compound.

Analytical Characterization and Quality Control

Spectroscopic Analysis

The identity and purity of this compound are confirmed by a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR spectra provide detailed information on the chemical environment of the protons and carbons, confirming the presence of the methyl, aromatic, thiadiazole, and acetamide groups.

- Infrared (IR) Spectroscopy: Characteristic absorption bands for the amide carbonyl (∼1680 cm⁻¹), thioether (∼700–800 cm⁻¹), and aromatic C-H stretches (∼3000 cm⁻¹) are observed.

- Mass Spectrometry (MS): The molecular ion peak at m/z 355 confirms the molecular weight, while fragmentation patterns provide additional structural information.

Chromatographic Purity

High-performance liquid chromatography (HPLC) is used to assess the purity of the final product, with retention times compared to authentic standards. The compound is typically obtained in >95% purity after chromatographic purification.

Crystallographic and Melting Point Data

Single-crystal X-ray diffraction (where available) provides definitive structural confirmation, including bond lengths and angles. The melting point is recorded as a measure of purity and batch-to-batch consistency.

Research Findings and Synthesis Optimization

Yield Improvement Strategies

Literature reports highlight several strategies for improving the yield and efficiency of the synthesis:

- Microwave-Assisted Synthesis: Reduces reaction time and increases yield by providing rapid, uniform heating.

- Solvent Selection: Use of polar aprotic solvents (e.g., acetonitrile, dimethylformamide) enhances the solubility of intermediates and facilitates nucleophilic substitutions.

- Green Chemistry Approaches: Use of ionic liquids or water as solvents minimizes environmental impact and can improve selectivity.

Scalability and Reproducibility

The synthetic route is amenable to scale-up, with modifications to reaction vessel size, stirring efficiency, and purification methods. Continuous flow chemistry offers potential advantages for industrial production, including improved heat and mass transfer, reduced reaction times, and enhanced safety.

Limitations and Challenges

Challenges in the synthesis include:

- Regioselectivity: Ensuring selective formation of the desired thiadiazole isomer.

- Side Reactions: Minimizing over-alkylation and hydrolysis during the thiolation and acylation steps.

- Purification: Efficient removal of byproducts and unreacted starting materials to achieve high purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioether Sulfur

The thioether group (-S-) exhibits moderate nucleophilicity, enabling substitution reactions with electrophiles. Key examples include:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)methylthio)acetamide | 72% | |

| Arylation | 4-Bromobenzaldehyde, CuI, DMSO, 80°C | N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)(4-formylphenyl)thio)acetamide | 58% |

These reactions are critical for introducing alkyl or aryl groups, enhancing lipophilicity for pharmacological applications.

Oxidation of the Thioether Group

The sulfur atom in the thioether is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 25°C, 6 h | N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)sulfinyl)acetamide | 85% sulfoxide |

| m-CPBA | CH₂Cl₂, 0°C → RT, 12 h | N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)sulfonyl)acetamide | 90% sulfone |

Sulfoxidation enhances hydrogen-bonding capacity, potentially improving target binding in drug design.

Functionalization of the Acetamide Group

The acetamide’s NH group participates in condensation and acylation reactions:

Acylation

| Acylating Agent | Conditions | Product | Application |

|---|---|---|---|

| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C → RT | N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-acetylacetamide | Prodrug synthesis |

Condensation

| Reagent | Conditions | Product |

|---|---|---|

| Benzaldehyde | HCl, EtOH, reflux, 8 h | N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-benzylideneacetamide |

These modifications are pivotal for tuning pharmacokinetic properties .

Electrophilic Aromatic Substitution

The p-tolyl and o-tolyl groups direct electrophilic substitution. Nitration and halogenation occur preferentially at the para positions relative to methyl groups:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | N-(3-nitro-o-tolyl)-2-((3-(4-nitro-p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide |

| Bromination | Br₂, FeBr₃, CHCl₃, 50°C | N-(5-bromo-o-tolyl)-2-((3-(4-bromo-p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide |

Methyl groups activate the ring, facilitating moderate electrophilic reactivity.

Ring-Opening Reactions of the Thiadiazole

Under strong acidic or basic conditions, the thiadiazole ring undergoes cleavage:

| Conditions | Products | Mechanism |

|---|---|---|

| 6M HCl, reflux, 24 h | p-Tolyl thiourea + o-tolyl thioacetate | Acid hydrolysis |

| NaOH (10%), EtOH, 80°C, 8h | p-Tolylamine + o-tolyl disulfide | Base-mediated degradation |

These reactions are critical for metabolite studies .

Metal Coordination

The thiadiazole sulfur and acetamide oxygen act as ligands for transition metals:

| Metal Salt | Conditions | Complex | Geometry |

|---|---|---|---|

| CuCl₂ | MeOH, RT, 4 h | [Cu(N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide)Cl₂] | Square planar |

| Zn(NO₃)₂ | H₂O/EtOH, 60°C, 6 h | [Zn(this compound)(NO₃)₂] | Tetrahedral |

Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds containing the 1,2,4-thiadiazole moiety exhibit a wide range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of thiadiazoles possess significant antibacterial and antifungal properties. For instance, compounds similar to N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have been evaluated against various bacterial strains and fungi, showing effective inhibition of growth .

- Anticancer Potential : The anticancer activity of thiadiazole derivatives is well-documented. Research has demonstrated that these compounds can inhibit cancer cell proliferation in vitro. For example, studies involving related thiadiazole compounds have reported IC50 values indicating potent cytotoxic effects against several cancer cell lines .

- Anti-inflammatory Effects : Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of inflammatory mediators and enzymes that play crucial roles in inflammatory pathways .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiadiazole derivatives:

- Antimicrobial Evaluation : A study reported that synthesized thiadiazole derivatives exhibited better activity against gram-positive bacteria compared to gram-negative strains. This finding highlights the potential for developing new antimicrobial agents based on this scaffold .

- Cytotoxicity Assays : In vitro studies using the NCI-60 cell line panel have shown that compounds similar to this compound can induce significant cytotoxicity in various cancer cell lines, suggesting their potential as anticancer drugs .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. Such studies are crucial for understanding how modifications to the structure can enhance efficacy against specific targets .

Mecanismo De Acción

The mechanism of action of N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. Additionally, the compound’s aromatic rings may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- N-(o-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- N-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- N-(m-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Uniqueness

N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the specific positioning of the o-tolyl and p-tolyl groups on the thiadiazole ring. This structural arrangement can influence its reactivity, stability, and biological activity, making it distinct from other similar compounds.

Actividad Biológica

N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thiadiazole ring substituted with both o-tolyl and p-tolyl groups. These structural characteristics are significant as they contribute to the compound's pharmacological properties. The general formula can be represented as:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized through the cyclization of thiosemicarbazides with appropriate carboxylic acids under acidic or basic conditions.

- Introduction of Substituents : The o-tolyl and p-tolyl groups are introduced via substitution reactions involving suitable halides.

- Final Acetamide Formation : The final product is obtained through acylation reactions.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Several studies have reported on the anticancer properties of thiadiazole derivatives. For instance:

- Cytotoxicity Testing : The compound has shown promising cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In one study, derivatives exhibited IC50 values in the low micromolar range, indicating significant potency compared to standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.084 ± 0.020 |

| This compound | A549 | 0.034 ± 0.008 |

The mechanism through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Thiadiazole derivatives often act by inhibiting specific enzymes involved in cancer progression or inflammation.

- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Molecular Docking Studies : Computational studies have indicated strong binding affinities to various biological targets, suggesting potential pathways for therapeutic action.

Case Studies

A notable case study involved the evaluation of a related thiadiazole derivative against multiple cancer cell lines. The derivative demonstrated selective cytotoxicity with lower toxicity towards non-cancerous cell lines like NIH3T3 .

In another study focusing on structure-activity relationships (SAR), modifications to the thiadiazole structure were shown to enhance anticancer activity significantly .

Q & A

Q. What is the optimal synthetic route for N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Prepare the 1,2,4-thiadiazole core by reacting thioamides with chlorinated intermediates under reflux conditions. For example, describes using chloroacetyl chloride with amino-thiazole derivatives in dioxane and triethylamine (20–25°C) to form acetamide linkages .

- Step 2 : Introduce the o-tolyl group via nucleophilic substitution or coupling reactions. highlights the use of triethylamine as a base to facilitate amide bond formation between substituted phenyl groups and thiol-containing intermediates .

- Purification : Recrystallization from ethanol-DMF mixtures (as in ) or column chromatography is recommended for isolating high-purity products (>95%) .

Q. How can researchers confirm the structural integrity of the compound?

- Spectroscopic Analysis : Use -NMR and -NMR to verify substituent positions (e.g., aromatic protons of o-tolyl and p-tolyl groups). and emphasize NMR assignments for acetamide and thiadiazole moieties .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS can confirm the molecular ion peak (e.g., calculated vs. observed m/z).

- Elemental Analysis : Match experimental C, H, N, and S percentages with theoretical values (as demonstrated in ) .

Q. What preliminary assays are recommended to assess bioactivity?

- Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). notes thiazole derivatives’ antimicrobial potential .

- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects. references similar protocols for thiadiazole analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence biological activity?

- Comparative Studies : Synthesize analogs with varied substituents (e.g., electron-withdrawing vs. donating groups on the aryl rings) and compare IC values. and highlight how methyl vs. chloro substituents alter antimicrobial potency .

- Computational Modeling : Perform DFT calculations or molecular docking to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How to resolve contradictions in activity data across different studies?

- Standardize Assay Conditions : Variations in solvent (DMSO concentration), cell line passages, or incubation times can skew results. emphasizes reproducibility through triplicate experiments .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., ’s thiazole derivatives) to identify trends in substituent-activity relationships .

Q. What mechanistic studies are suitable for elucidating the compound’s mode of action?

- Enzyme Inhibition Assays : Test inhibition of bacterial topoisomerase IV or fungal lanosterol demethylase (CYP51). suggests using fluorometric assays with purified enzymes .

- ROS Detection : Measure reactive oxygen species (ROS) levels in treated cells via fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction .

Q. How to optimize solubility and bioavailability for in vivo studies?

- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility ( references safety protocols for DMSO use) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability, followed by enzymatic cleavage in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.